Ethyl trideca-2,4,7-trienoate
Description
Ethyl trideca-2,4,7-trienoate is an unsaturated ester featuring three conjugated double bonds at positions 2, 4, and 7 of a 13-carbon chain. Instead, the data extensively covers ethyl deca-2,4,7-trienoate (10-carbon chain; CAS 78417-28-4, C₁₂H₁₈O₂, MW 194.27 g/mol), which is structurally similar but shorter . This compound exhibits three double bonds (2,4,7 positions) and eight possible geometric isomers due to stereochemical variations at each double bond .
Properties
CAS No. |
82929-41-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl trideca-2,4,7-trienoate |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-14H,3-7,10H2,1-2H3 |
InChI Key |
UUJXIOMZLKVKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trideca-2,4,7-trienoate can be synthesized through a highly selective process involving alkyne elementometalation and palladium-catalyzed cross-coupling. The process involves three steps and ensures the production of all stereoisomers with high selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl trideca-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.
Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Halogenated esters.
Scientific Research Applications
Ethyl trideca-2,4,7-trienoate has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl trideca-2,4,7-trienoate involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl Trideca-2,4,6-Trienoate
- Structure : 13-carbon chain with conjugated double bonds at 2,4,6 positions.
- Synthesis : Synthesized via a Pd-catalyzed Negishi coupling and alkenylation-SG olefination tandem process, achieving ≥98% stereoisomeric purity and yields up to 89% .
- Applications : Serves as a model for synthesizing bioactive conjugated oligoenes, relevant to pharmaceuticals and natural product chemistry .
- Key Difference : Longer carbon chain (13 vs. 10) and distinct double bond positions (2,4,6 vs. 2,4,7) influence reactivity and applications.
Ethyl Deca-2,4,7-Trienoate
- Structure : 10-carbon chain with conjugated 2,4,7-triene system.
- Applications : Used in food flavoring but restricted in commercial fragrances due to safety guidelines .
- Synthesis: Limited synthesis details are provided, though its presence in fermentation-derived volatile compounds suggests natural or biotechnological production routes .
Ethyl Undeca-2,4-Dienoate
- Structure : 11-carbon chain with two conjugated double bonds (2,4 positions).
- Synthesis: Prepared via Pd-catalyzed methods similar to trienoates, yielding four stereoisomers with high selectivity .
- Key Difference: Fewer double bonds reduce conjugation effects, impacting stability and bioactivity compared to trienoates.
Data Tables
Research Findings and Key Insights
- Stereochemical Control: Ethyl trideca-2,4,6-trienoate’s synthesis demonstrates advanced stereoselectivity (≥98% purity), a critical advancement for producing bioactive molecules . In contrast, ethyl deca-2,4,7-trienoate’s isomer-specific applications remain underexplored.
- Carbon Chain Length : Longer chains (e.g., trideca- derivatives) enhance conjugation stability, making them preferable for pharmaceutical studies, while shorter chains (e.g., deca- derivatives) are more volatile and suited for flavoring .
- Safety Considerations: Ethyl deca-2,4,7-trienoate’s restricted usage highlights the importance of isomer-specific toxicity evaluations, a factor less documented for trideca- analogues .
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